

2,5-Dichlorobenzoic acid CAS number 50-79-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5-Dichlorobenzoic acid*

Cat. No.: *B146593*

[Get Quote](#)

An In-Depth Technical Guide to 2,5-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzoic acid, with the CAS number 50-79-3, is a chlorinated aromatic carboxylic acid. It presents as a white crystalline solid and serves as a significant intermediate in various chemical syntheses.^{[1][2]} This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methods, applications, and relevant experimental protocols. Its utility is most prominent in the manufacturing of pesticides and as a standard for analytical calibration, making it a compound of interest for researchers in environmental science and organic synthesis.^{[3][4]}

Physicochemical Properties and Identifiers

2,5-Dichlorobenzoic acid is characterized by its stability under standard conditions and limited solubility in water.^{[1][2][5]} Key quantitative data are summarized below for ease of reference.

Chemical and Physical Data

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ Cl ₂ O ₂	[1][6][7]
Molecular Weight	191.01 g/mol	[1][6][7]
Appearance	White to beige crystalline powder or needles	[1][2][6]
Melting Point	151-154 °C	[1][4][7]
Boiling Point	301 °C	[1][7][8]
Water Solubility	<0.1 g/100 mL at 19 °C; 0.8 g/L	[1][2]
pKa	2.51 ± 0.25 (Predicted)	[1]
Density	~1.658 g/cm ³	[5]

Compound Identifiers

Identifier	Value	Source(s)
CAS Number	50-79-3	[1][7]
EC Number	200-065-7	[1][7]
PubChem CID	5784	[6]
Beilstein Registry Number	973353	[7]
InChI Key	QVTQYSFCFOGITD-UHFFFAOYSA-N	[7]

Synthesis and Manufacturing

Several methods for the synthesis of **2,5-Dichlorobenzoic acid** have been established, primarily utilizing substituted benzenes as starting materials.

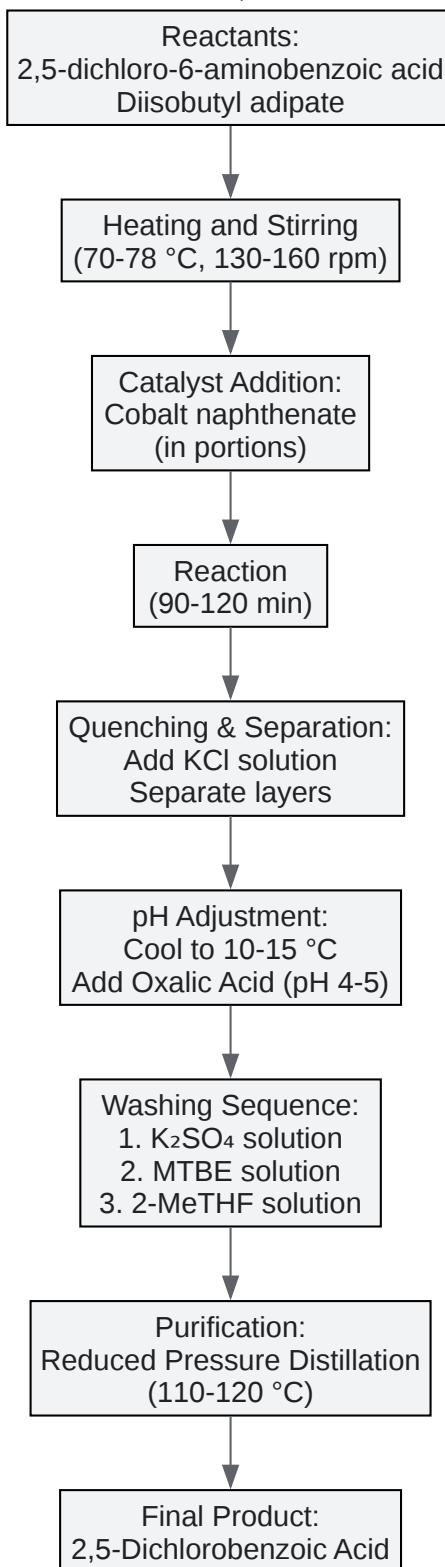
Common Synthesis Routes

- From p-Dichlorobenzene and Phosgene: This industrial method involves the reaction of p-dichlorobenzene with phosgene to form 2,5-dichlorobenzoyl chloride, which is subsequently hydrolyzed to yield the final product.[4][9][10]
- From 2,5-Dichlorotoluene: This route involves the oxidation of 2,5-dichlorotoluene using a strong oxidizing agent like potassium permanganate in an aqueous pyridine solution.[11]
- From 1,2,4-Trichlorobenzene: This method proceeds through the preparation of 2,5-dichlorobenzonitrile from 1,2,4-trichlorobenzene, followed by hydrolysis to **2,5-dichlorobenzoic acid**.[4]

Experimental Protocol: Synthesis from 2,5-Dichloro-6-aminobenzoic Acid

This protocol describes a specific laboratory-scale synthesis method.[9][11]

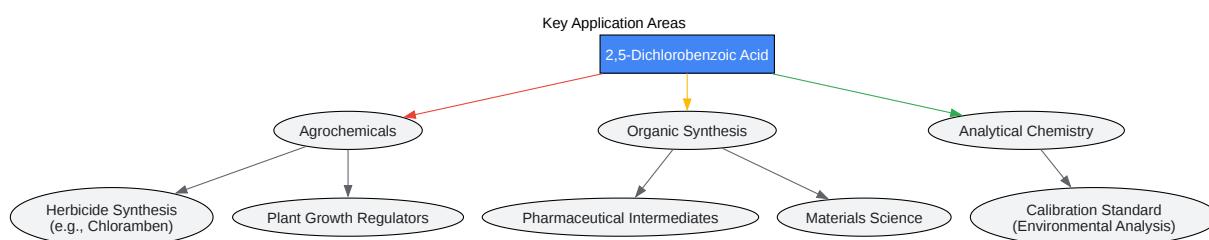
Materials:


- 2,5-dichloro-6-aminobenzoic acid
- Diisobutyl adipate solution (76% mass fraction)
- Cobalt naphthenate
- Potassium chloride solution (22%)
- Oxalic acid solution (25%)
- Potassium sulfate solution (18%)
- Methyl tert-butyl ether solution (85%)
- 2-methyltetrahydrofuran solution (96%)

Procedure:

- To a reaction vessel, add 2 moles of 2,5-dichloro-6-aminobenzoic acid and 3-5 moles of 76% diisobutyl adipate solution.[9][11]

- Raise the solution temperature to 70-78 °C while stirring at 130-160 rpm.[9][11]
- Add 3-4 moles of cobalt naphthenate in 3-5 portions at 30-40 minute intervals.[11]
- Continue the reaction for 90-120 minutes after the final addition.[11]
- Add 1200 mL of 22% potassium chloride solution and separate the layers.[9]
- Cool the solution to 10-15 °C and adjust the pH to 4-5 using 25% oxalic acid solution.[9][11]
- Wash the product sequentially with 18% potassium sulfate solution, 85% methyl tert-butyl ether solution, and 96% 2-methyltetrahydrofuran solution.[9][11]
- Perform distillation under reduced pressure, collecting the fraction at 110-120 °C.[11]
- Dehydrate the collected product to obtain the final **2,5-dichlorobenzoic acid**.[11]


Synthesis Workflow for 2,5-Dichlorobenzoic Acid

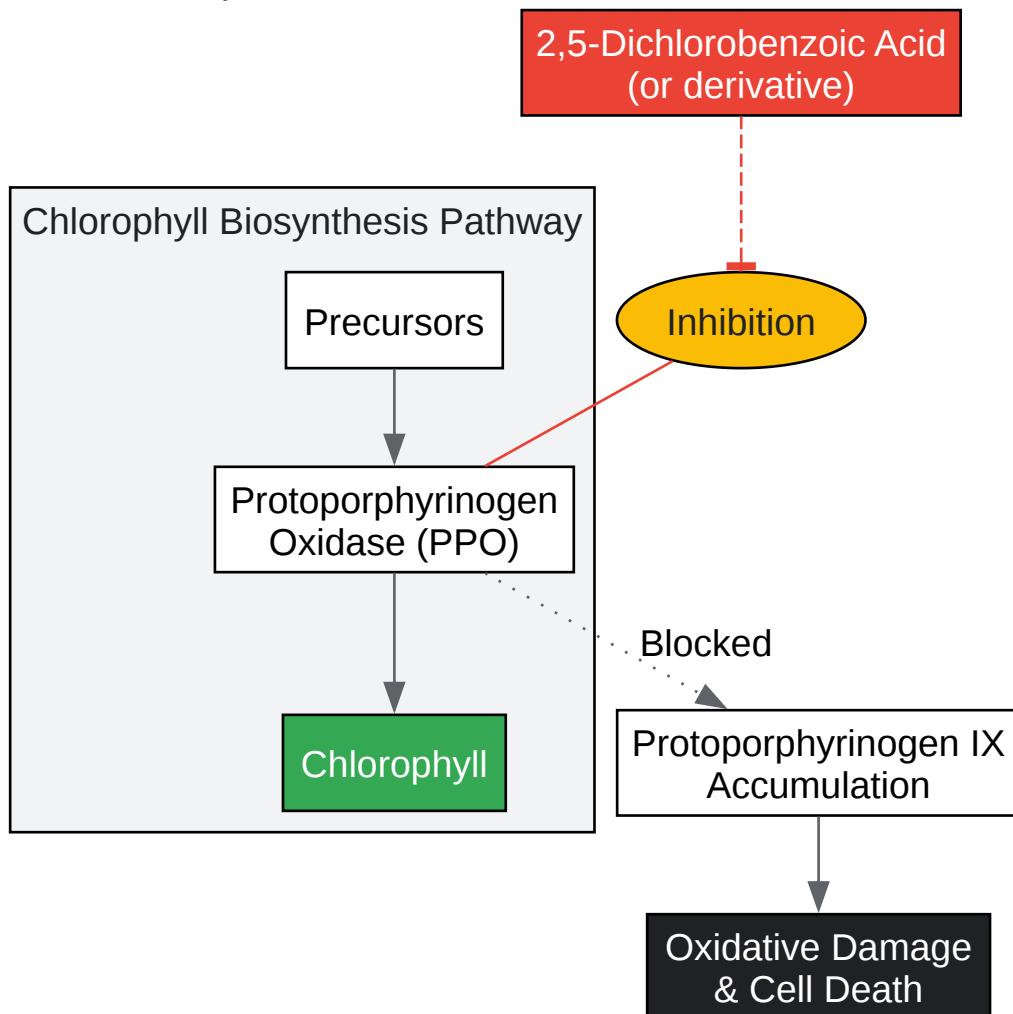
[Click to download full resolution via product page](#)**Caption: General workflow for the synthesis of 2,5-Dichlorobenzoic Acid.**

Applications in Research and Industry

2,5-Dichlorobenzoic acid is a versatile chemical intermediate with several key applications.

- Pesticide Intermediate: It is a crucial precursor in the synthesis of herbicides, such as chloramben.[1][4] Its derivatives are also investigated as plant growth regulators and fungicides.[12][13]
- Organic Synthesis: The presence of a carboxylic acid group and chlorine atoms on the aromatic ring provides multiple reactive sites, making it a valuable building block for more complex molecules in pharmaceutical and materials science research.[3]
- Calibration Standard: Due to its stability and well-defined properties, it is used as a calibration standard in analytical chemistry, particularly for investigating the gas-phase reaction products of pollutants like biphenyls and polychlorinated biphenyls (PCBs).[3][7][10]

[Click to download full resolution via product page](#)


Caption: Logical relationships of **2,5-Dichlorobenzoic Acid** applications.

Biological Activity and Mechanism of Action

Herbicidal Activity

The primary biological activity of interest for **2,5-dichlorobenzoic acid** derivatives is in the field of herbicides. It is proposed to act as a selective herbicide targeting broadleaf weeds.^[2] The mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO).^[2] PPO is a critical enzyme in the chlorophyll biosynthesis pathway in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid oxidative damage and cell death in the target weeds.^[2]

Proposed Herbicide Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Inhibition of PPO by **2,5-Dichlorobenzoic Acid** derivatives.

Biodegradation

Environmental fate studies have shown that **2,5-dichlorobenzoic acid** can be degraded by certain microorganisms. For instance, *Pseudomonas* species have been shown to convert it to 4-chlorocatechol, indicating a potential pathway for its bioremediation.[14][15]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is used to purify crude **2,5-dichlorobenzoic acid**.[10]

Materials:

- Crude **2,5-dichlorobenzoic acid**
- Deionized water
- Heating mantle or hot plate
- Erlenmeyer flask
- Buchner funnel and filter paper
- Ice bath

Procedure:

- Place the crude **2,5-dichlorobenzoic acid** in an Erlenmeyer flask.
- Add a minimal amount of deionized water, just enough to form a slurry.
- Gently heat the mixture while stirring until all the solid dissolves. Add more water dropwise if necessary to achieve complete dissolution at the boiling point.
- Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
- After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold deionized water.
- Dry the crystals in a desiccator or a low-temperature oven.

Protocol 2: Use as a Calibration Standard for GC-MS Analysis

This protocol outlines its use in environmental sample analysis.

Materials:

- Purified **2,5-dichlorobenzoic acid**
- Appropriate solvent (e.g., methanol, acetone)
- Volumetric flasks
- Micropipettes
- Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

- Stock Solution Preparation: Accurately weigh a precise amount of **2,5-dichlorobenzoic acid** and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of high concentration (e.g., 1000 mg/L).
- Working Standards Preparation: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of the analyte in the samples (e.g., 0.1, 0.5, 1, 5, 10 mg/L).
- Calibration Curve Generation: Inject each working standard into the GC-MS under optimized conditions. Record the peak area or height corresponding to **2,5-dichlorobenzoic acid**.
- Plot the instrument response (peak area) against the concentration of the standards to generate a calibration curve.

- Sample Analysis: Prepare and inject the environmental samples using the same GC-MS method.
- Quantify the amount of **2,5-dichlorobenzoic acid** (or related analytes) in the samples by comparing their peak areas to the calibration curve.

Safety and Handling

2,5-Dichlorobenzoic acid requires careful handling in a laboratory setting.

Hazard Information	Precautionary Statements
Signal Word: Warning	P261: Avoid breathing dust.
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).	P280: Wear protective gloves/eye protection.
Target Organs: Respiratory system.	P302 + P352: IF ON SKIN: Wash with plenty of water.
Storage Class: Combustible Solids. Store below +30°C.	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich[7]

It is stable under normal conditions.[1][4] As a carboxylic acid, it can react with bases, and contact with active metals may produce hydrogen gas.[1][6]

Conclusion

2,5-Dichlorobenzoic acid (CAS 50-79-3) is a compound of significant industrial and research value. Its well-documented physicochemical properties and established synthesis routes make it readily accessible for its primary applications as a key intermediate in the production of herbicides and as a reliable calibration standard for analytical purposes. Understanding its biological activity, particularly its mode of action as a PPO inhibitor, and its environmental fate

through biodegradation, is crucial for both its effective use and environmental stewardship. Adherence to proper safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. nbino.com [nbino.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. haihangchem.com [haihangchem.com]
- 9. 2,5-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. 2,5-Dichlorobenzoic acid | 50-79-3 [chemicalbook.com]
- 11. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 12. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 13. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 14. 2,5-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2,5-Dichlorobenzoic acid CAS number 50-79-3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146593#2-5-dichlorobenzoic-acid-cas-number-50-79-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com